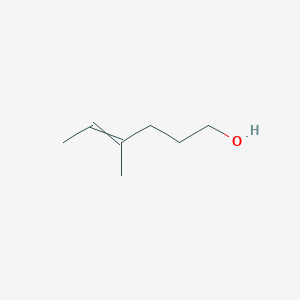
4-Methylhex-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhex-4-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexene chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylhex-4-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4-methylhex-4-en-1-yne. The reaction typically proceeds as follows:
Hydroboration: The alkyne is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the process are carefully selected to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Methylhex-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate the substitution reactions.
Major Products Formed
Oxidation: 4-Methylhex-4-en-1-one (a ketone) or 4-Methylhex-4-enal (an aldehyde).
Reduction: 4-Methylhexan-1-ol (a saturated alcohol).
Substitution: 4-Methylhex-4-en-1-chloride (a halide).
Scientific Research Applications
4-Methylhex-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylhex-4-en-1-ol depends on the specific reactions it undergoes. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of a saturated alcohol. The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
4-Methylhex-4-en-1-yne: An alkyne with similar structural features but different reactivity.
4-Methylhexan-1-ol: A saturated alcohol with similar molecular weight but lacking the double bond.
4-Methylhex-4-enal: An aldehyde with similar structural features but different functional groups.
Uniqueness
4-Methylhex-4-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
59518-07-9 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
4-methylhex-4-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h3,8H,4-6H2,1-2H3 |
InChI Key |
ODXKXHIJYUXICI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















